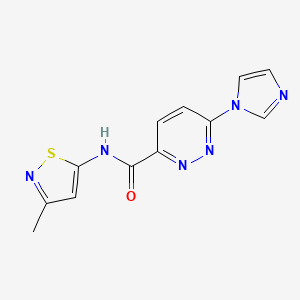![molecular formula C14H21NO2S B2813170 Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396706-71-0](/img/structure/B2813170.png)
Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a compound that has been synthesized and studied for its potential anti-ulcer activity . It is based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The process starts with the preparation of a series of 2,3-disubstituted thiazolidin-4-one derivatives . The stereoisomeric C atom is then replaced by a spiro-fragment, namely an N-substituted piperidine . This modification removes the asymmetric center from the heterocyclic compound .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclohexene ring attached to a spiro[4.5]decane system, which includes a thia (sulfur-containing) and an oxa (oxygen-containing) ring . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux . A Dean–Stark trap is used to remove water during the reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis of spiro compounds, including those similar to the one mentioned, has been explored for their potential biological activities. For instance, spiro derivatives have been investigated for their nematicidal, antibacterial, and antifungal activities. The synthesis of such compounds often involves the condensation of cyclohexanone with aryl amine, followed by treatment with thiomalic acid and subsequent reactions to yield various spiro compounds with potential biological activities (Srinivas, Nagaraj, & Reddy, 2008).
Antiviral Applications
- Some spiro compounds, especially those with a thiazolidinone structure, have been evaluated for their antiviral activities against viruses such as influenza and human coronavirus. For example, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E replication in some cases, highlighting the potential of such structures in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).
Chemical Synthesis and Material Science
- Spiro compounds, including those related to "Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone," are also of interest in the field of chemical synthesis and material science. Their unique structures make them valuable for synthesizing novel organic compounds and exploring their potential applications in various industries.
Antimicrobial and Antifungal Properties
- The synthesis of novel oxazin analogs of thio-4-azaspiro compounds and their antimicrobial screening against various strains demonstrate the potential of these compounds in combating microbial infections. Compounds with moderate to good activity against microbes have been identified, indicating their utility in developing new antimicrobial agents (Singh, Srivastava, Tiwari, & Srivastava, 2021).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its anti-ulcer activity, exploration of other potential therapeutic applications, and optimization of its synthesis process . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-13(12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-2,12H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOEAUOTVRFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

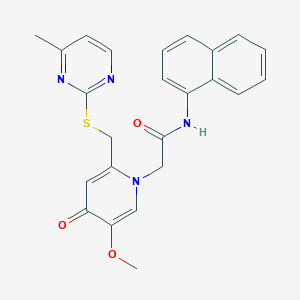

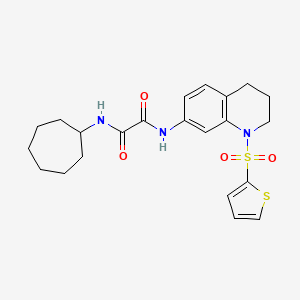

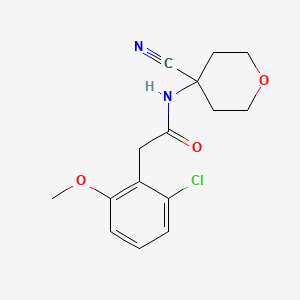
![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)
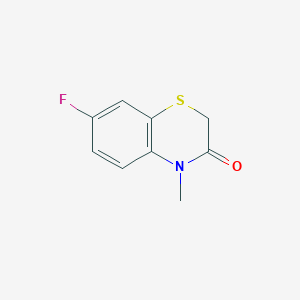
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
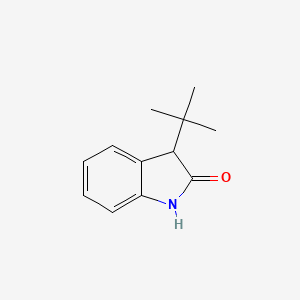
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)
